2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine
Description
Properties
Molecular Formula |
C6H4Cl2F2N2 |
|---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
2,6-dichloro-3-(difluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4Cl2F2N2/c7-3-1-2(11)4(6(9)10)5(8)12-3/h1,6H,(H2,11,12) |
InChI Key |
WUTAUKBGLCRHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2,6-Dichloropyridine derivatives serve as common starting points due to their reactivity and availability.
- Difluoromethylation reagents or precursors are used to introduce the difluoromethyl group, often via nucleophilic or radical substitution.
- Amination is typically performed via nucleophilic aromatic substitution (NAS) or catalytic hydrogenation of nitro or cyano precursors.
Stepwise Synthetic Route
Based on patent literature and research findings, a representative synthetic route includes the following steps:
Representative Example from Patent Literature
- React 2,6-dihydroxy-3-cyano-4-methylpyridine with chlorinating agent (POCl3) at 110–180°C for 6–24 hours to obtain 3-cyano-2,6-dichloro-4-methylpyridine.
- Hydrogenate the cyano group in the presence of acid and Pd/C catalyst at 80–110°C for 1–10 hours to form 2,6-dichloro-4-methyl-3-pyridinecarboxamide.
- React with base and halide at 0–100°C for 1–10 hours to convert to 2,6-dichloro-4-methyl-3-aminopyridine.
- Further hydrogenation under 50–150 psi H2 at 20–100°C for 6–24 hours yields the amino derivative.
- Chlorination with chlorine gas at pH 0.01–2 and 5–30°C for 0.5–2 hours finalizes the 3-amino-2-chloro-4-methylpyridine product.
This method avoids nitration steps and minimizes by-product formation, enhancing yield and environmental safety.
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature (amination) | 80–150°C | Higher temperatures increase reaction rate but may cause side reactions |
| Reaction time (chlorination) | 6–24 hours | Longer times improve conversion but risk degradation |
| pH (chlorination) | 0.01–2 | Acidic conditions favor chlorination efficiency |
| Pressure (hydrogenation) | 50–150 psi (344–1034 kPa) | Adequate pressure ensures complete reduction |
| Solvent | Methanol, ethanol, methylene chloride | Choice affects solubility and extraction efficiency |
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns; fluorine atoms cause characteristic splitting.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typical).
- Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Melting Point Determination: Confirms crystalline purity and identity.
The preparation of this compound is achieved through a multi-step process involving selective chlorination, difluoromethylation, and amination. The methods emphasize environmentally safer reagents, controlled reaction conditions, and efficient purification techniques to maximize yield and purity. The use of chlorinating agents like POCl3, catalytic hydrogenation with Pd/C, and nucleophilic aromatic substitution with ammonia are central to the synthesis. Analytical methods such as NMR, HPLC, and HRMS are essential for confirming the structure and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Agrochemical Applications
Pesticide Development
The compound is utilized as an intermediate in the synthesis of several agrochemicals. Notably, derivatives of pyridine containing fluorinated groups have been shown to enhance insecticidal properties. For example, the trifluoromethylpyridine moiety has been linked to increased efficacy against pests such as aphids and lepidopterous insects. This is attributed to the unique physicochemical properties imparted by fluorine, which enhances the biological activity of these compounds .
Case Study: Flonicamid
Flonicamid, a notable insecticide derived from pyridine, showcases the effectiveness of incorporating trifluoromethyl groups. It operates as a chordotonal organ modulator and has been classified under Group 29 by the Insecticide Resistance Action Committee (IRAC). Structural optimization of related compounds has led to improved insecticidal activity compared to their non-fluorinated analogs .
Pharmaceutical Applications
Drug Development
2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential in treating conditions such as cancer and neurological disorders.
Case Study: Leniolisib
Leniolisib, an investigational drug for activated PI3Kδ syndrome, was developed using a trifluoromethyl-substituted pyridine derivative. The incorporation of this moiety significantly enhanced its potency and solubility, demonstrating the importance of fluorinated structures in modern medicinal chemistry .
Mechanistic Insights
The biological activities associated with this compound can be attributed to its ability to interact with specific biological targets. Research indicates that the compound can modulate receptor activity, which is critical for its application in both agrochemicals and pharmaceuticals.
Pharmacokinetics and Bioavailability
Studies on related compounds have shown favorable pharmacokinetic profiles, including moderate clearance rates and significant bioavailability after oral administration. These properties are essential for ensuring effective therapeutic outcomes in clinical settings .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs differ in halogenation patterns and functional groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
*Calculated based on molecular formula.
Electronic and Steric Effects
- Chlorine vs.
- Difluoromethyl (−CF$2$H) vs. Trifluoromethyl (−CF$3$) : The −CF$2$H group retains one hydrogen, enabling weak hydrogen bonding, which may improve solubility compared to −CF$3$. However, −CF$_3$ offers stronger electron-withdrawing effects and higher metabolic stability .
Biological Activity
2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including anti-inflammatory effects, antichlamydial properties, and its interaction with various biological targets.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two chlorine atoms and a difluoromethyl group. This unique structure is significant for its biological interactions, particularly in modulating enzyme activities and influencing cellular pathways.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit notable anti-inflammatory properties. For instance, this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that the compound possesses significant inhibitory effects on COX enzymes, particularly COX-2, which is often associated with inflammatory processes .
Antichlamydial Activity
The compound has also been investigated for its antichlamydial activity. Research indicates that modifications to the pyridine structure can enhance selectivity against Chlamydia species. The presence of electron-withdrawing groups like difluoromethyl has been shown to improve the efficacy of these compounds against Chlamydia infections.
In comparative studies, derivatives with similar structures but lacking critical substituents showed reduced activity, highlighting the importance of specific functional groups in enhancing biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The presence of electron-withdrawing groups such as difluoromethyl and dichloro substitutions has been correlated with increased potency against various biological targets.
Key Findings:
- The introduction of electron-withdrawing groups enhances the inhibitory effects on COX enzymes.
- Modifications in substituents can lead to significant variations in antichlamydial activity.
Case Studies
- In Vitro Studies on COX Inhibition : A series of experiments were conducted to evaluate the anti-inflammatory potential of various pyridine derivatives, including this compound. Results demonstrated that this compound effectively suppressed COX-2 activity more than COX-1, making it a potential candidate for targeted anti-inflammatory therapies .
- Chlamydia Infection Models : In studies assessing antichlamydial activity, compounds similar to this compound were tested against Chlamydia trachomatis in vitro. The results indicated significant inhibition of bacterial growth at low concentrations, supporting further development as an antichlamydial agent .
Q & A
Q. What are the optimized synthetic routes for 2,6-Dichloro-3-(difluoromethyl)pyridin-4-amine, and how can reaction conditions be adjusted to improve yields?
The synthesis of structurally related pyridine derivatives (e.g., 2,6-Dichloropyridin-4-amine) involves multi-step protocols. A common approach uses nucleophilic substitution with sodium cyanide, oxalyl chloride, and potassium carbonate in dichloromethane/methanol, achieving yields up to 95.1% under reflux (95°C, 16 hours) . For the difluoromethyl variant, fluorination strategies (e.g., using Selectfluor® or fluorinating agents under anhydrous conditions) may be adapted from analogous pyrimidine syntheses . Key parameters include solvent polarity (e.g., methanol or acetonitrile), temperature control to minimize side reactions, and purification via column chromatography (hexane/ethyl acetate gradients) .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Characterization relies on:
- 1H NMR : Peaks for aromatic protons (δ 6.7–7.9 ppm) and exchangeable NH2 signals (δ ~9.5 ppm) confirm substitution patterns .
- HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 231 for C6H3Cl2F3N2) validate the molecular formula .
Q. What is the solubility profile of this compound in common solvents, and how does it influence experimental design?
Solubility data from related chloropyridines indicate high solubility in polar aprotic solvents (e.g., DMSO, methanol) and moderate solubility in ethyl acetate (Log S = −2.3 in ESOL predictions) . For biological assays, DMSO stock solutions (10 mM) diluted in aqueous buffers (<1% DMSO) are recommended to avoid solvent interference.
Advanced Research Questions
Q. How does the difluoromethyl group influence metabolic stability and CYP enzyme interactions?
Fluorine atoms enhance metabolic stability by reducing CYP-mediated oxidation. However, this compound exhibits inhibitory activity against CYP1A2, CYP2C19, and CYP3A4 (IC50 < 10 µM) . This suggests competitive binding to heme iron or allosteric modulation. Researchers must adjust in vitro assays (e.g., human liver microsomes) to account for auto-inhibition, using lower substrate concentrations or CYP-specific probes .
Q. What strategies can elucidate structure-activity relationships (SAR) for fungicidal activity?
Analogous compounds (e.g., 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine) show fungicidal activity via inhibition of mitochondrial complex II . SAR studies should:
- Synthesize derivatives with varied substituents (e.g., methyl, methoxy) at positions 3 and 4.
- Test activity against Botrytis cinerea or Fusarium spp. using agar dilution assays (MIC90 values).
- Correlate electron-withdrawing effects (Hammett σ constants) with potency, leveraging computational models (e.g., DFT for charge distribution analysis) .
Q. How can contradictions in CYP inhibition data across studies be resolved methodologically?
Discrepancies may arise from assay conditions (e.g., substrate concentration, incubation time). To resolve:
- Standardize assays using recombinant CYP isoforms (e.g., CYP3A4 Supersomes®) and fluorogenic substrates (e.g., 7-benzyloxyquinoline).
- Employ kinetic analyses (Ki determination via Dixon plots) to distinguish competitive vs. non-competitive inhibition .
- Validate findings with in silico docking (e.g., AutoDock Vina) to assess binding poses in CYP active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
